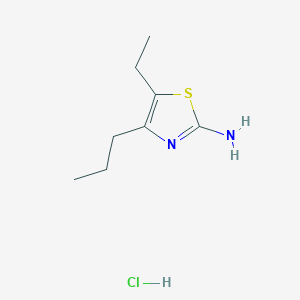

5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride

Beschreibung

Structural Characterization of 5-Ethyl-4-propyl-thiazol-2-ylamine Hydrochloride

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a complex heterocyclic framework centered around a thiazole ring system with specific alkyl substitutions that significantly influence its three-dimensional structure. The compound possesses a molecular formula of C₈H₁₅ClN₂S with a molecular weight of 206.74 grams per mole, representing the hydrochloride salt form of the parent amine compound. The structural configuration demonstrates the presence of an ethyl group at position 5 and a propyl group at position 4 of the thiazole ring, with an amino group at position 2 that forms the basis for hydrochloride salt formation.

The crystallographic analysis reveals that the thiazole ring maintains its characteristic planar geometry, which is essential for the compound's chemical reactivity and intermolecular interactions. The five-membered ring contains both sulfur and nitrogen atoms in a 1,3-arrangement, creating a heterocyclic system that exhibits unique electronic properties. The ethyl and propyl substituents adopt conformations that minimize steric hindrance while maintaining optimal packing arrangements in the crystalline state. The International Union of Pure and Applied Chemistry name for this compound is 5-ethyl-4-propyl-1,3-thiazol-2-amine;hydrochloride, which accurately reflects its systematic nomenclature based on the thiazole core structure.

The Standard International Chemical Identifier Key for this compound is RMQOKAGCCHYXBS-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical identification purposes. The Simplified Molecular Input Line Entry System representation, CCCC1=C(SC(=N1)N)CC.Cl, illustrates the connectivity pattern and the presence of the chloride ion as a counterion. These structural identifiers collectively define the compound's molecular architecture and serve as fundamental parameters for crystallographic analysis and structural comparison studies.

X-ray Diffraction Studies of Thiazole Core Configuration

X-ray diffraction studies of thiazole-containing compounds have provided extensive insights into the core configuration and structural parameters that characterize these heterocyclic systems. The thiazole ring system exhibits distinct diffraction patterns that reflect its planar geometry and specific bond lengths and angles within the five-membered ring structure. Research on related thiazole compounds has demonstrated that the nitrogen and sulfur atoms within the ring create characteristic electron density distributions that manifest as specific peaks in X-ray diffraction patterns.

The crystallographic investigation of thiazole derivatives reveals that the ring adopts a nearly planar conformation with minimal deviation from planarity, typically less than 0.1 Angstroms for the ring atoms. The carbon-nitrogen and carbon-sulfur bond lengths within the thiazole core show values consistent with partial double-bond character due to electron delocalization across the ring system. Studies utilizing combined X-ray powder diffraction and solid-state Nuclear Magnetic Resonance spectroscopy have confirmed that thiazole compounds maintain their structural integrity across different crystalline environments.

The space group determination for thiazole compounds frequently reveals orthorhombic or monoclinic crystal systems, with specific symmetry operations that accommodate the molecular packing requirements. In the case of related thiazole derivatives, researchers have identified space groups such as Pbca with one molecule in the asymmetric unit, indicating specific packing arrangements that optimize intermolecular interactions. The diffraction data analysis based on direct-space methods combined with molecular modeling using the Gauge Including Projector Augmented-Wave method has proven particularly effective for determining accurate structural parameters.

The thiazole core configuration exhibits characteristic interplanar spacings that produce distinct diffraction peaks at specific two-theta angles. These peaks serve as fingerprints for identification and structural verification of thiazole-containing compounds. The intensity patterns observed in X-ray diffraction studies reflect the electron density distribution within the thiazole ring and provide quantitative information about bond lengths, bond angles, and torsional parameters that define the molecular geometry.

Hydrogen Bonding Patterns in Hydrochloride Salt Formation

The formation of hydrochloride salts from thiazole-containing amines involves complex hydrogen bonding patterns that significantly influence the crystal structure and molecular packing arrangements. In the case of this compound, the protonation of the amino group at position 2 creates a positively charged nitrogen center that forms ionic interactions with the chloride counterion. This salt formation process fundamentally alters the hydrogen bonding network compared to the neutral parent compound.

Research on thiazole-water complexes has revealed the formation of cooperative hydrogen bonding networks that involve multiple intermolecular interactions. Studies using Fourier transform microwave spectroscopy have identified stable complexes between thiazole and water molecules, demonstrating the formation of hydrogen bonds where water acts as both proton donor and acceptor. The nitrogen atom of the thiazole ring serves as a Lewis base, accepting hydrogen bonds from water molecules, while the hydrogen atoms attached to the ring carbons can participate in weaker carbon-hydrogen to oxygen interactions.

The hydrogen bonding patterns in thiazole hydrochloride salts typically involve the formation of extended networks that stabilize the crystal structure. Natural bond orbital analysis has shown that the largest contribution to stabilization energy comes from the interaction between the lone pair of electrons on the nitrogen atom and the antibonding orbital of hydrogen-containing molecules. Secondary interactions involving the sulfur atom of the thiazole ring and various hydrogen bond donors contribute additional stabilization to the overall structure.

The cooperative nature of hydrogen bonding in thiazole hydrochloride compounds results in the formation of double strands and other extended structural motifs. These arrangements are characterized by specific geometric parameters, including hydrogen bond lengths, angles, and torsional relationships that optimize the electrostatic interactions while minimizing steric repulsion. The chloride ion in the hydrochloride salt participates in multiple hydrogen bonding interactions with protonated amino groups and potentially with hydrogen atoms on adjacent molecules, creating a three-dimensional network that defines the crystal structure.

Comparative Analysis with Parent Compound 5-Ethyl-4-propyl-thiazol-2-ylamine

The structural comparison between this compound and its parent compound 5-Ethyl-4-propyl-thiazol-2-ylamine reveals significant differences in molecular geometry, intermolecular interactions, and crystal packing arrangements. The parent compound, with CAS number 30709-63-8 and molecular formula C₈H₁₄N₂S, exhibits a molecular weight of 170.28 grams per mole, which is 36.46 grams per mole less than the hydrochloride salt. This difference reflects the addition of hydrogen chloride during salt formation.

The neutral parent compound maintains the same thiazole core structure with ethyl and propyl substituents at positions 5 and 4, respectively, but the amino group at position 2 remains unprotonated. This fundamental difference in protonation state dramatically affects the compound's ability to participate in hydrogen bonding networks and influences its solubility characteristics and crystal structure. The free base form exhibits different intermolecular interaction patterns compared to the protonated hydrochloride salt, with the amino group serving primarily as a hydrogen bond donor rather than participating in ionic interactions.

Crystallographic studies of related thiazole compounds have demonstrated that the transition from free base to hydrochloride salt form can result in significant changes in unit cell parameters, space group symmetry, and molecular packing arrangements. The protonation process typically increases the polarity of the molecule and enhances its ability to form ordered crystal structures through ionic interactions and enhanced hydrogen bonding networks. This structural reorganization often results in improved stability and altered physical properties such as melting point and solubility.

The comparative analysis also reveals differences in the electronic structure and charge distribution between the parent compound and its hydrochloride salt. The protonation of the amino group in the hydrochloride form creates a localized positive charge that influences the overall molecular electrostatic potential and affects the compound's reactivity patterns. These electronic changes are reflected in spectroscopic properties and can be detected through techniques such as Nuclear Magnetic Resonance spectroscopy and infrared spectroscopy.

| Parameter | Parent Compound | Hydrochloride Salt |

|---|---|---|

| CAS Number | 30709-63-8 | 30709-62-7 |

| Molecular Formula | C₈H₁₄N₂S | C₈H₁₅ClN₂S |

| Molecular Weight (g/mol) | 170.28 | 206.74 |

| Charge State | Neutral | Ionic |

| Primary Interactions | Hydrogen bonding | Ionic + Hydrogen bonding |

The structural modifications associated with hydrochloride salt formation extend beyond simple protonation effects to include changes in conformational preferences and molecular flexibility. The ionic character of the hydrochloride salt typically results in more rigid molecular arrangements and reduced conformational freedom compared to the neutral parent compound. These differences have important implications for the compound's biological activity, pharmaceutical properties, and industrial applications, making the comparative structural analysis essential for understanding structure-activity relationships and optimizing synthetic approaches.

Eigenschaften

IUPAC Name |

5-ethyl-4-propyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S.ClH/c1-3-5-6-7(4-2)11-8(9)10-6;/h3-5H2,1-2H3,(H2,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQOKAGCCHYXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=N1)N)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-ethyl-4-propyl-thiazol-2-ylamine hydrochloride typically follows a pathway involving the cyclization of appropriately substituted ketones with thiourea or its derivatives, followed by purification and conversion to the hydrochloride salt. This approach is based on established methods for synthesizing 2-aminothiazole derivatives, with modifications to accommodate the specific substituents.

Detailed Preparation Methods

3.1. Synthesis of the Thiazole Core

The general procedure involves the following steps:

Step 1: Selection of Starting Ketone

Step 2: Cyclization with Thiourea

Step 3: Work-Up and Purification

- After completion, hot water and activated charcoal are added to the reaction mixture to remove impurities.

- The mixture is filtered, and the filtrate is treated with aqueous ammonia to neutralize excess acid.

- The product is extracted with ether, dried over magnesium sulfate, and concentrated under reduced pressure.

Step 4: Isolation and Salt Formation

3.2. Data Table: Example Reaction Conditions and Yields

3.3. Analytical Data (Representative for Similar Compounds)

| Compound | Melting Point (°C) | Yield (%) | Analytical Notes |

|---|---|---|---|

| 5-ethyl-4-propyl-thiazol-2-ylamine HCl | Not reported | ~10–38 | Structure confirmed by NMR, MS, elemental analysis |

3.4. Reaction Scheme (Generalized)

$$

\text{4-propyl-2-hexanone} + \text{thiourea} \xrightarrow[\text{EtOH}]{\text{HCl, 100°C, 8 h}} \text{5-ethyl-4-propyl-thiazol-2-ylamine} \xrightarrow{\text{HCl (EtOH)}} \text{hydrochloride salt}

$$

Research Findings and Optimization

- Substituent Effects: The size and position of alkyl substituents significantly impact the yield and purity of the final product. Bulky groups can reduce cyclization efficiency.

- Purification: Column chromatography using a low-polarity eluent (MeOH/CHCl₃, 1:100) is effective for isolating the free amine before salt formation.

- Salt Formation: Conversion to the hydrochloride salt is typically quantitative and facilitates handling and storage of the product.

Notes and Recommendations

- The described method is generalizable to other 2-aminothiazole derivatives with various alkyl substituents, provided the appropriate ketone precursor is available.

- Analytical confirmation (NMR, MS, elemental analysis) is essential to verify the structure and purity of the product.

- Yields may vary depending on the steric and electronic properties of the starting ketone; optimization of reaction time, temperature, and purification steps may be necessary for scale-up.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the thiazole ring.

Substitution: Substituted thiazole derivatives with various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride is used as a building block in the synthesis of more complex thiazole derivatives. It is also employed in the study of thiazole chemistry and its reactivity .

Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological macromolecules such as proteins and nucleic acids .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals .

Wirkmechanismus

The mechanism of action of 5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

This section evaluates 5-ethyl-4-propyl-thiazol-2-ylamine hydrochloride against structurally or functionally related compounds, focusing on physicochemical properties, stability, analytical methods, and pharmacological implications.

Structural Analogues: Thiazole Derivatives

Pioglitazone Hydrochloride (5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione hydrochloride):

- Structure : Contains a thiazolidinedione ring fused with a pyridine moiety, contrasting with the simpler thiazolylamine core of the target compound.

- Function : A peroxisome proliferator-activated receptor (PPAR) agonist used in diabetes management. The thiazolidinedione ring is critical for binding affinity .

- Solubility : High aqueous solubility due to ionizable groups (pKa ~6.8), comparable to the hydrochloride salt form of the target compound.

Amine Hydrochloride Salts

Benzydamine Hydrochloride :

- Structure : Arylalkylamine with a benzyl group linked to an indazole ring.

- Application: Non-steroidal anti-inflammatory drug (NSAID) with local anesthetic properties.

- Stability : Susceptible to oxidative degradation under light, necessitating stability-indicating HPLC methods for analysis .

Chlorphenoxamine Hydrochloride:

- Structure: Ethanolamine derivative with a diphenhydramine-like structure.

- Application : Antihistamine and antiparkinsonian agent.

- Analytical Methods : Charge-transfer complexation with iodine used for spectrophotometric quantification .

Dosulepin Hydrochloride :

- Structure : Tricyclic dibenzothiepine derivative with a tertiary amine.

- Application: Antidepressant acting via norepinephrine reuptake inhibition.

- Stability : Degrades under acidic conditions, requiring RP-HPLC for stability studies .

Key Comparison :

Pharmacological and Analytical Insights

- Solubility: Hydrochloride salts generally improve aqueous solubility, critical for oral bioavailability. The target compound’s solubility is expected to exceed that of non-ionizable analogs like pioglitazone.

- Stability : Thiazole derivatives are typically stable under ambient conditions but may degrade under prolonged UV exposure. Analytical methods from analogous compounds (e.g., HPLC for pioglitazone , stability-indicating assays for benzydamine ) could be adapted for the target compound.

Biologische Aktivität

5-Ethyl-4-propyl-thiazol-2-ylamine hydrochloride (CAS No. 30709-62-7) is a thiazole derivative that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

The compound has the molecular formula and a molecular weight of 206.74 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The thiazole moiety can act as a ligand for certain enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways in target organisms.

- Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 5-Ethyl-4-propyl-thiazol-2-ylamine HCl | MCF-7 (breast cancer) | 3.77 - 24.79 | |

| 5-Ethyl-4-propyl-thiazol-2-ylamine HCl | HepG2 (liver cancer) | 3.13 - 6.51 |

The median inhibitory concentration (IC50) values indicate that this compound exhibits potent activity against both MCF-7 and HepG2 cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi:

These findings demonstrate the broad-spectrum antimicrobial activity of this compound.

Case Studies

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines using the MTT assay. The results indicated that compounds similar to this compound exhibited selective toxicity towards cancerous cells while sparing normal cells, highlighting their therapeutic potential in oncology .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of thiazole derivatives against common pathogens. The study reported that several derivatives, including this compound, showed significant inhibition zones in disc diffusion assays, suggesting their potential utility in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-ethyl-4-propyl-thiazol-2-ylamine hydrochloride?

- Methodology : Adapt protocols from analogous thiazole derivatives. For example:

- Reflux equimolar reactants (e.g., ethyl acetoacetate derivatives) in ethanol or methanol/acetic acid (5:1 ratio) under sonication (35–40°C) until completion, monitored by TLC .

- Purify via recrystallization (ethanol/hexane mixture) and confirm purity using TLC with iodine vapor visualization .

- Include stoichiometric adjustments for propyl and ethyl substituents based on steric and electronic effects.

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- 1H/13C NMR : Dissolve in DMSO-d6 or CDCl3 and analyze peaks for amine (-NH2), thiazole ring protons, and alkyl chain environments. Compare shifts to similar thiazoleamines (e.g., 4-phenyl-2-thiazoleethanamine) .

- IR Spectroscopy : Identify stretching vibrations for C-N (1250–1350 cm⁻¹), C=S (650–750 cm⁻¹), and NH2 (3300–3500 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ and fragmentation patterns using high-resolution MS .

Q. What purity assessment strategies are critical for this compound?

- Methodology :

- TLC : Use solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1) to monitor reaction progress and purity .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic or crystallographic data be resolved?

- Methodology :

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for vibrational modes).

- Crystallographic Refinement : Use maximum-likelihood methods (e.g., REFMAC) to model electron density maps, incorporating prior phase information and "free" reflections to estimate errors .

- Multi-Technique Consensus : Combine X-ray diffraction, solid-state NMR, and thermal analysis (DSC/TGA) to resolve ambiguities .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility or methanol/ethanol for cost-effectiveness .

- Catalysis : Explore Lewis acids (e.g., ZnCl2) to accelerate cyclization steps in thiazole formation.

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction times .

Q. How can computational modeling predict biological activity or stability?

- Methodology :

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Compare binding affinities to known thiazole-based inhibitors .

- QM/MM Simulations : Study hydrolysis or oxidative degradation pathways under physiological conditions .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, metabolic stability, and toxicity .

Q. What are the challenges in correlating in vitro activity with structural modifications?

- Methodology :

- SAR Studies : Synthesize analogs with varied alkyl chain lengths (e.g., ethyl vs. propyl) and assess bioactivity (e.g., enzyme inhibition assays).

- Crystallographic Analysis : Resolve ligand-protein co-crystal structures to identify critical binding motifs (e.g., hydrogen bonds with thiazole nitrogen) .

- Statistical Modeling : Apply multivariate regression to link electronic descriptors (Hammett σ) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.